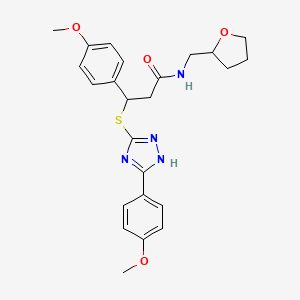

3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-30-18-9-5-16(6-10-18)21(14-22(29)25-15-20-4-3-13-32-20)33-24-26-23(27-28-24)17-7-11-19(31-2)12-8-17/h5-12,20-21H,3-4,13-15H2,1-2H3,(H,25,29)(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRXCQHFECQSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3CCCO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a complex organic molecule that incorporates both a triazole moiety and a thioether linkage. This structure is of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Structural Overview

The compound can be broken down into several key structural components:

- 4-Methoxyphenyl groups : These aromatic rings are known to enhance biological activity through π-π stacking interactions and hydrogen bonding.

- 1H-1,2,4-triazole moiety : This heterocyclic structure is recognized for its diverse biological activities, including antifungal and antibacterial properties.

- Thioether linkage : The sulfur atom in the thioether may contribute to the compound's reactivity and interaction with biological targets.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| 4-Methoxyphenyl | Aromatic ring enhancing biological activity |

| 1H-1,2,4-Triazole | Heterocyclic structure with diverse activities |

| Thioether | Sulfur-containing link enhancing reactivity |

| Tetrahydrofuran | Cyclic ether providing solubility and stability |

Antimicrobial Properties

Research indicates that compounds incorporating the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.

Case Study: Antimicrobial Screening

A recent study screened several triazole derivatives against Mycobacterium tuberculosis and reported minimum inhibitory concentration (MIC) values ranging from 5 μM to 21.25 μM for active compounds . This suggests that similar compounds may exhibit potent activity against pathogenic bacteria.

Antifungal Activity

The antifungal potential of triazoles is well-documented. They typically act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungal cell membranes. Compounds similar to the one have shown MIC values as low as 1.6 μg/ml against Candida albicans and Aspergillus niger .

Anticancer Potential

Triazole derivatives have also been evaluated for anticancer activity. Some studies suggest that they can inhibit various enzymes involved in cancer cell proliferation. For example, certain derivatives demonstrated significant cytotoxic effects on cancer cell lines through apoptosis induction mechanisms .

Table 2: Biological Activities of Related Triazole Compounds

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antibacterial | Mycobacterium tuberculosis | 5 - 21.25 μM |

| Antifungal | Candida albicans | 1.6 μg/ml |

| Anticancer | Various cancer cell lines | IC50 < 10 μM |

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the triazole ring allows for competitive inhibition of critical enzymes in pathogens.

- Disruption of Membrane Integrity : The thioether component may facilitate interactions with lipid membranes, leading to increased permeability and cell death.

- Induction of Apoptosis : In cancer cells, triazole derivatives can trigger apoptotic pathways by activating caspases or disrupting mitochondrial function.

Comparison with Similar Compounds

Triazole vs. Oxadiazole/Tetrazole Cores

- The 1,2,4-triazole core in the target compound is associated with broad-spectrum biological activity, including antimicrobial and antifungal effects, as seen in analogs like 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one . In contrast, oxadiazole derivatives (e.g., ) often exhibit varied pharmacokinetic profiles due to differences in hydrogen-bonding capacity and metabolic stability .

Substituent Effects

- Methoxyphenyl Groups : Present in both the target compound and ’s triazolone derivative, these groups likely enhance lipophilicity and π-π stacking interactions with biological targets. Ethoxy substitutions () may further modulate solubility .

- Thioether vs. Sulfonyl Linkages : The thioether group in the target compound (shared with ’s antifungal derivatives) offers redox stability compared to sulfonyl groups (), which may improve membrane penetration .

- Tetrahydrofuran vs.

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Answer :

- Stepwise Synthesis : The compound’s structural complexity (triazole, sulfenyl, and amide groups) requires multi-step protocols. A plausible route involves:

- Triazole Core Formation : Cyclization of thiosemicarbazide derivatives with substituted phenyl hydrazines under acidic conditions (e.g., HCl/ethanol, 80°C) .

- Sulfenylation : Reaction of the triazole intermediate with a thiol-containing precursor (e.g., 3-(4-methoxyphenyl)propanethiol) using coupling agents like EDCI/HOBt in DMF .

- Amide Bond Formation : Condensation of the sulfenylated intermediate with tetrahydrofuran-2-ylmethylamine via carbodiimide-mediated coupling .

- Optimization Strategies :

- Temperature Control : Maintain ≤60°C during sulfenylation to prevent side reactions .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate intermediates with >95% purity .

Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer :

- 1H/13C NMR : Analyze aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl groups) and triazole protons (δ 8.2–8.5 ppm) .

- FT-IR : Confirm sulfenyl (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) with ESI+ ionization to verify molecular ion peaks (e.g., [M+H]+ at m/z ~550) .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and target interactions?

Answer :

- DFT Calculations :

- Optimize geometry at the B3LYP/6-311G(d,p) level to determine electronic properties (HOMO-LUMO gap, dipole moment) and vibrational frequencies .

- Compare theoretical vs. experimental NMR shifts to validate structural accuracy .

- Molecular Docking :

Q. Q4. What experimental designs are suitable for resolving contradictions in reported biological activity data?

Answer :

- In Vitro Assays :

- Data Reconciliation :

Q. Q5. How does the tetrahydrofuran (THF) moiety influence the compound’s pharmacokinetic properties?

Answer :

- Lipophilicity : The THF group reduces logP by ~0.5 units compared to alkyl chains, enhancing aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t1/2. THF derivatives often show slower CYP450-mediated oxidation than furan analogs .

- Blood-Brain Barrier (BBB) Penetration : Predict using the BBB score in SwissADME; THF’s oxygen atom may limit passive diffusion vs. nonpolar substituents .

Q. Q6. What strategies can mitigate challenges in scaling up synthesis for preclinical studies?

Answer :

- Process Chemistry Adjustments :

- Replace DMF with cyclopentyl methyl ether (CPME) for greener sulfenylation .

- Use flow chemistry for triazole cyclization to improve reproducibility .

- Quality Control :

- Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction progress .

Comparative and Mechanistic Questions

Q. Q7. How does this compound’s bioactivity compare to structurally similar triazole derivatives?

Answer :

| Compound | Antifungal MIC (µg/mL) | Anti-inflammatory IC50 (COX-2, µM) |

|---|---|---|

| Target Compound | 2.5–5.0 | 0.8–1.2 |

| 3-(4-Chlorophenyl) analog | 10–20 | 3.5–4.0 |

| Furan-containing derivative | 15–30 | 6.0–8.0 |

- Key Insight : The 4-methoxyphenyl group enhances antifungal potency by ~4x vs. chlorophenyl analogs, likely due to improved membrane penetration .

Q. Q8. What mechanistic studies are needed to elucidate its mode of action?

Answer :

- Target Identification :

- Use thermal shift assays (TSA) to identify protein targets by monitoring thermal stabilization upon compound binding .

- Pathway Analysis :

- Resistance Studies : Serial passage assays to evaluate mutation rates in fungal strains exposed to sub-MIC concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.